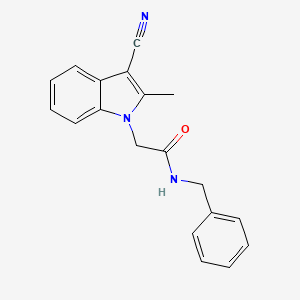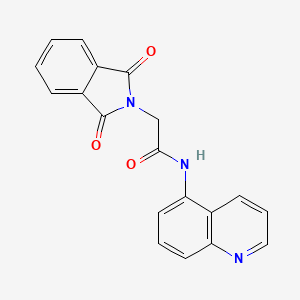![molecular formula C17H27N5O B5513637 6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, Eskola et al. (2002) described the synthesis of a related compound using electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002). Additionally, Nakhla and Wolfe (2007) demonstrated the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, highlighting a key step in the synthesis involving a Pd-catalyzed carboamination (Nakhla & Wolfe, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often complex. For example, Garve et al. (2017) provided insights into the synthesis of pyrrolidines and piperidines, which are structurally related to our compound of interest (Garve et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can vary. For instance, the synthesis by Wu et al. (2000) of cyclopenta[c]piperidines involved cycloaddition and subsequent reactions, indicating the reactive nature of such compounds (Wu et al., 2000).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their crystalline forms and solubility. Trilleras et al. (2008) investigated different hydrates of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which could provide insights into the physical properties of related compounds (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds include their reactivity and stability. Mallesha et al. (2012) explored the synthesis and antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives, which may offer insights into the chemical behavior of similar compounds (Mallesha et al., 2012).
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
Research has synthesized derivatives closely related to the chemical structure of interest, showing significant antiproliferative effects against human cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32. Compounds with slight modifications in their structure have demonstrated potential as anticancer agents, suggesting the importance of the core structure for biological activity (Mallesha et al., 2012).
Imaging of Dopamine D4 Receptors
A derivative designed for imaging dopamine D4 receptors utilized a similar core structure, synthesized via electrophilic fluorination. This research underscores the compound's utility in developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Antibacterial and Cytotoxic Properties
Studies on Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety have shown notable cytotoxic and antibacterial properties. These findings highlight the potential therapeutic applications of compounds with similar structural features in treating infections and cancer (Keypour et al., 2017).
Modulation of Human CYP2D6
The core structure has been analyzed for its interaction with human cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy (Livezey et al., 2012).
Vasodilation Properties
Another area of research involves derivatives that exhibit hypotensive effects by direct vasodilation, indicating the potential for developing new treatments for hypertension (Mccall et al., 1983).
Propiedades
IUPAC Name |
cyclopentyl-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-13-18-15(20(2)3)12-16(19-13)21-8-10-22(11-9-21)17(23)14-6-4-5-7-14/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXNZJMRZQFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)


![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)
![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)
![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

